
4-(Boc-amidino)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a benzaldehyde group substituted with a Boc-amidino group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amidino)-benzaldehyde typically involves the protection of the guanidine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzaldehyde moiety. One common method involves the reaction of 4-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Boc-amidino)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-amidino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free guanidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed
Oxidation: 4-(Boc-amidino)benzoic acid
Reduction: 4-(Boc-amidino)benzyl alcohol
Substitution: Free guanidine derivatives
Wissenschaftliche Forschungsanwendungen
4-(Boc-amidino)-benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving guanidine derivatives.
Medicine: Potential therapeutic applications, including the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Wirkmechanismus
The mechanism of action of 4-(Boc-amidino)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-amidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This compound can also interact with cellular pathways involving guanidine derivatives, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Boc-amidino)-benzoic acid
- 3-(Boc-amidino)-benzoic acid
- 4-(Boc-amidino)-benzyl alcohol
Comparison
4-(Boc-amidino)-benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with its analogs, such as 4-(Boc-amidino)-benzoic acid or 3-(Boc-amidino)-benzoic acid. The aldehyde group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl N-(4-formylbenzenecarboximidoyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |
InChI-Schlüssel |
HAKVVQHWAGOZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


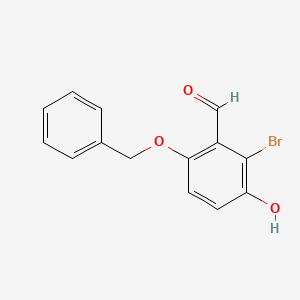

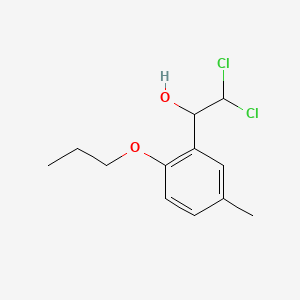
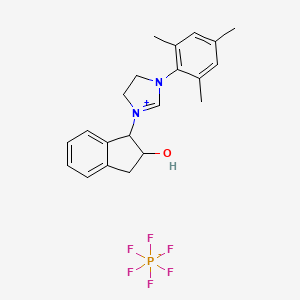


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
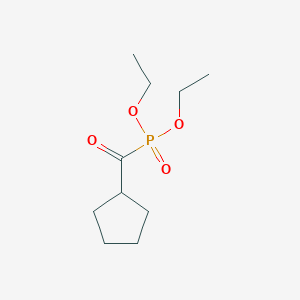
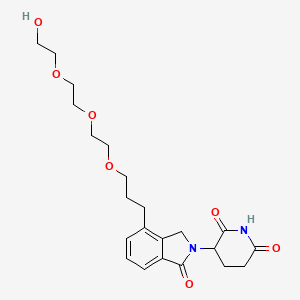
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
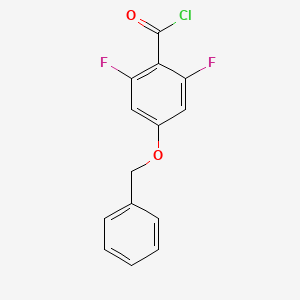
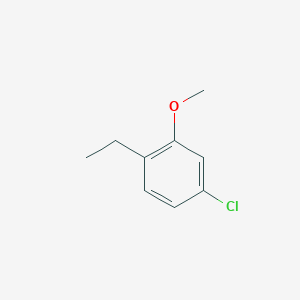
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)

